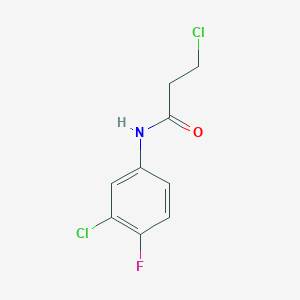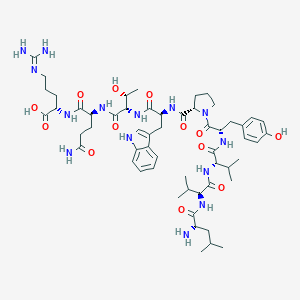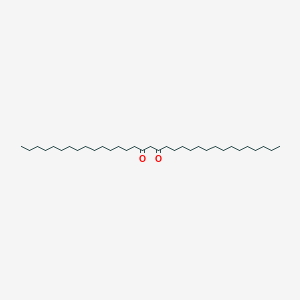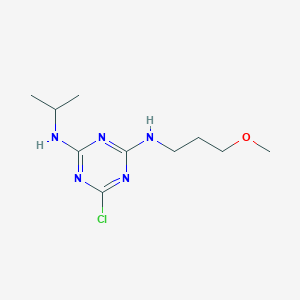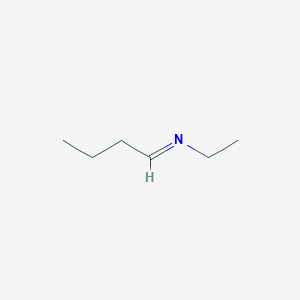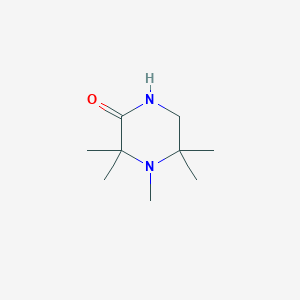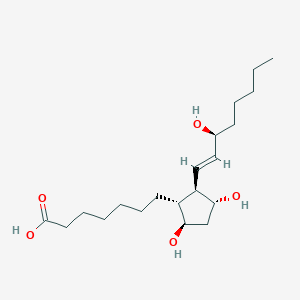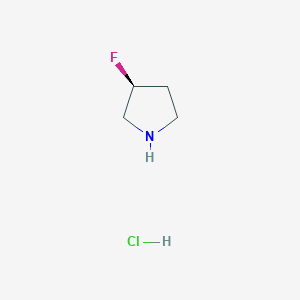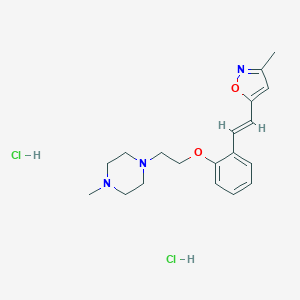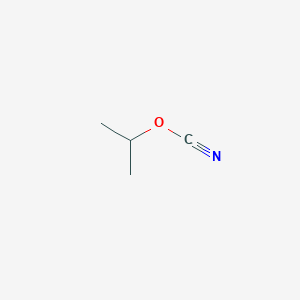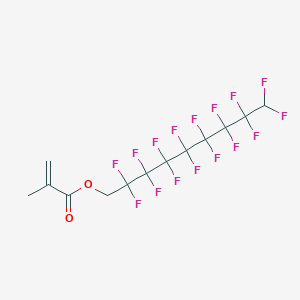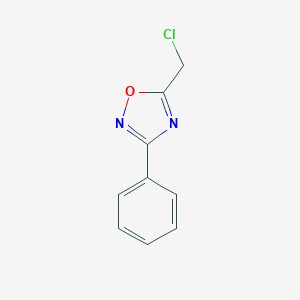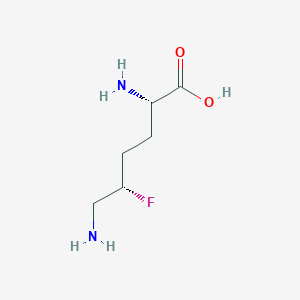![molecular formula C28H43O4P B157804 Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate CAS No. 1758-45-8](/img/structure/B157804.png)
Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate, also known as Cyphos IL 104, is a phosphonium-based ionic liquid that has gained significant attention in the field of chemistry due to its unique properties. It is a colorless liquid that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate is not fully understood. However, it is believed that the ionic liquid interacts with the reactants or substrates, altering their chemical properties and facilitating the reaction. The unique properties of the ionic liquid, such as its low vapor pressure and high thermal stability, make it an ideal catalyst in various chemical reactions.
Effets Biochimiques Et Physiologiques
Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that the ionic liquid may have toxic effects on aquatic organisms. Therefore, it is important to handle the substance with care and dispose of it properly.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate is its versatility in various chemical reactions. It can be used as a catalyst, solvent, or surfactant, making it a valuable tool in the laboratory. The ionic liquid is also stable at high temperatures and does not evaporate, making it a safer alternative to traditional solvents.
However, the limitations of Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate include its cost and potential toxicity. The synthesis process is relatively expensive, and the substance may have toxic effects on aquatic organisms. Therefore, it is important to handle the substance with care and dispose of it properly.
Orientations Futures
There are several future directions for the study of Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate. One potential direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another direction is the study of the ionic liquid's potential applications in the pharmaceutical industry. The substance may have valuable properties for drug delivery or as a solvent for drug synthesis. Additionally, the study of the substance's toxic effects on aquatic organisms and the development of safer disposal methods is an important area of research.
Méthodes De Synthèse
The synthesis of Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate involves the reaction between triphenylphosphine and 1,1,3,3-tetramethylbutyl bromide. The resulting product is then treated with hydrogen phosphate to form the desired ionic liquid. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate has been extensively studied for its application in various fields of science. It has been used as a catalyst in organic reactions, as a solvent in chemical synthesis, and as a surfactant in emulsion polymerization. The ionic liquid has also been used in the separation of rare earth metals, extraction of heavy metals from wastewater, and as a lubricant additive.
Propriétés
Numéro CAS |
1758-45-8 |
|---|---|
Nom du produit |
Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate |
Formule moléculaire |
C28H43O4P |
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
bis[4-(2,4,4-trimethylpentan-2-yl)phenyl] hydrogen phosphate |
InChI |
InChI=1S/C28H43O4P/c1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)31-33(29,30)32-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6/h11-18H,19-20H2,1-10H3,(H,29,30) |
Clé InChI |
CJMDDRXHXPXLMJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C |
Autres numéros CAS |
1758-45-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



